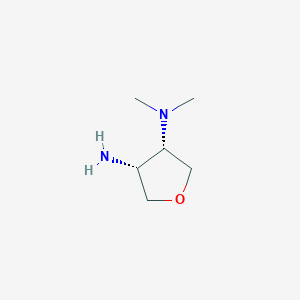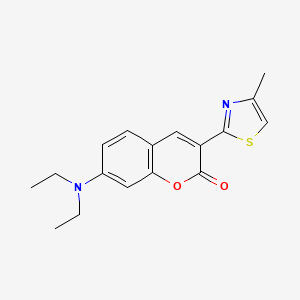
7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is known for its unique structural features, which include a chromen-2-one core, a diethylamino group, and a thiazolyl substituent. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a cyclization reaction involving a thioamide and a halogenated precursor.
Attachment of the Diethylamino Group: The diethylamino group can be attached through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group on the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the chromen-2-one core or the thiazolyl ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its chromophoric properties.
Medicine: Studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
7-(diethylamino)-3-(2-thiazolyl)-2H-chromen-2-one: Lacks the methyl group on the thiazolyl ring.
7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-4-one: Has a different substitution pattern on the chromenone core.
7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties
特性
分子式 |
C17H18N2O2S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
7-(diethylamino)-3-(4-methyl-1,3-thiazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C17H18N2O2S/c1-4-19(5-2)13-7-6-12-8-14(16-18-11(3)10-22-16)17(20)21-15(12)9-13/h6-10H,4-5H2,1-3H3 |
InChIキー |
WLISBEKZGNPZHY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



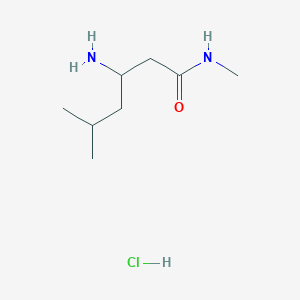


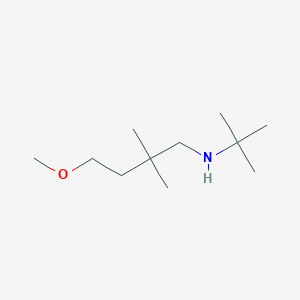
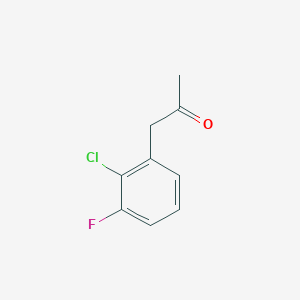
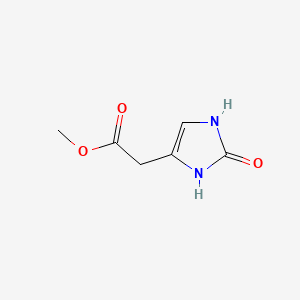
![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
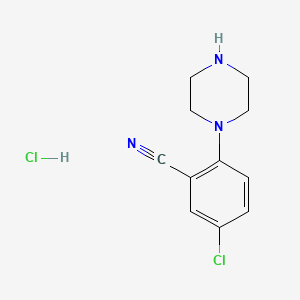
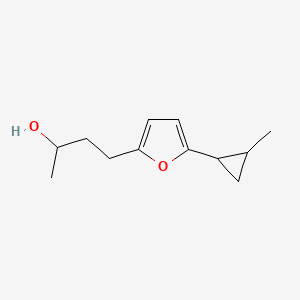
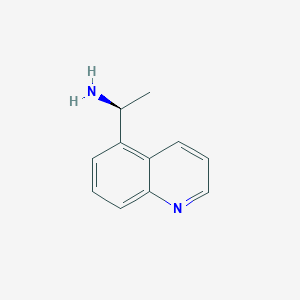
![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
